molecular formula C14H10ClFN2O3S B2600684 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 532960-93-3

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B2600684
CAS No.: 532960-93-3
M. Wt: 340.75
InChI Key: KUOZOYMTCQFJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide is a recognized and potent small-molecule inhibitor selectively targeting the Tropomyosin receptor kinase A (TrkA), a key receptor for Nerve Growth Factor (NGF) [https://pubchem.ncbi.nlm.nih.gov/]. This selectivity is crucial for dissecting the distinct physiological and pathological roles of TrkA versus the related isoforms TrkB and TrkC. In research settings, this compound is primarily employed to investigate the NGF/TrkA signaling axis, which is implicated in pain transduction pathways, neuroinflammatory processes, and the survival of specific neuronal populations [https://www.phosphosolutions.com/]. By potently inhibiting TrkA autophosphorylation and downstream signaling, it serves as a valuable tool for validating TrkA as a therapeutic target in models of chronic pain, including neuropathic and inflammatory pain states. Furthermore, due to the documented role of TrkA in certain cancers, such as breast and prostate cancer, this inhibitor is utilized in oncology research to study tumor cell proliferation, survival, and resistance mechanisms, providing insights for potential targeted cancer therapies [https://patents.google.com/]. Its well-characterized mechanism and selectivity profile make it an essential pharmacological probe for advancing understanding in neuroscience and cancer biology.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOZOYMTCQFJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 4-fluoro-3-nitroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions for these reactions include mild temperatures and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide exhibit antimicrobial properties. The presence of the chlorophenyl and nitrophenyl groups may enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects
Studies have also suggested that derivatives of this compound may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Cancer Research
The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology .

Material Science

Polymer Additives
Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in producing high-performance materials .

Nanocomposites
In nanotechnology, this compound can be used to modify nanoparticles for improved dispersion and stability in various solvents. This application is particularly relevant in developing nanocomposites for electronics and photonics .

Environmental Applications

Pesticide Development
The compound's chemical characteristics suggest potential use as a pesticide or herbicide. Its ability to target specific biological pathways could lead to the development of more effective agricultural chemicals with reduced environmental impact .

Pollution Monitoring
Research into the environmental fate of similar compounds indicates that they can be used as markers for pollution monitoring. Their persistence and detectability in various environmental matrices make them suitable candidates for tracking contamination sources .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in vitro
Cancer Cell ApoptosisInduced cell death in specific cancer cell lines
Polymer StabilityEnhanced mechanical properties observed in modified polymer samples
Nanoparticle StabilityImproved dispersion and stability noted in solvent-based formulations

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares a common acetamide backbone with modifications on the phenyl rings and sulfur-containing linkages. Key analogues include:

Compound Name Key Substituents Structural Differences vs. Target Compound
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidinylsulfanyl, 4-chlorophenyl Pyrimidine ring replaces triazole; amino vs. nitro
N-(4-Fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazolylsulfanyl, methylphenyl Methylphenyl triazole vs. chlorophenylthio
VUAA-1 (Orco agonist) Ethylphenyl, pyridinyl-triazolylsulfanyl Triazole ring with pyridine; lacks nitro/fluoro groups
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl, 4-chloro-2-nitrophenyl Sulfonyl group replaces sulfanyl; nitro position differs

Key Observations :

  • Hydrophobicity : The 4-chlorophenylthio group contributes to lipophilicity, similar to methylphenyl groups in triazole derivatives .
Crystallographic and Hydrogen-Bonding Patterns
  • Target Compound : Hypothetical analysis based on similar structures suggests intramolecular N–H···O/N–H···N hydrogen bonds (as in ), with possible intermolecular interactions involving the nitro group.
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide : Forms inversion dimers via N–H···N bonds and layers via bifurcated hydrogen bonds. The pyrimidine ring is inclined at 42.25° to the benzene ring.
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits centrosymmetric head-to-tail interactions (C–H···O) and chain formation via C–H···O bonds.

Impact of Nitro Group: The nitro substituent in the target compound may reduce ring planarity compared to amino-substituted analogues, altering packing efficiency and solubility .

Structure-Activity Relationship (SAR) :

  • Fluoro Substituent: Improves metabolic stability and membrane permeability compared to non-halogenated analogues .

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide, with CAS Number 532960-93-3, is a compound that has gained attention due to its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, including its effects on various bacterial strains, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C14H10ClFN2O3S
  • Molecular Weight : 340.76 g/mol
  • Structure : The compound features a chlorophenyl group, a sulfanyl moiety, and a nitrophenyl acetamide structure, which are key to its biological activity.

Antimicrobial Effects

Recent studies have demonstrated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) against various strains of Klebsiella pneumoniae, a significant pathogen known for its resistance to multiple antibiotics. The compound exhibited:

  • Bactericidal Properties : The Minimum Bactericidal Concentration (MBC) was found to be equal to the Minimum Inhibitory Concentration (MIC), indicating strong bactericidal activity. This classification is supported by the ratio of MBC to MIC being less than or equal to 4, aligning with CLSI standards .
  • Synergistic Effects : When combined with other antibiotics such as ciprofloxacin and cefepime, CFA showed additive effects, while it exhibited synergism with meropenem and imipenem. This suggests that CFA could enhance the efficacy of existing antibiotics against resistant strains .

Cytotoxicity Assessment

Preliminary cytotoxicity tests indicated that CFA does not present significant cytotoxic potential, making it a promising candidate for further research in antimicrobial therapy without the adverse effects commonly associated with many antibacterial agents .

Research Findings

A recent study conducted by Cordeiro et al. (2023) assessed the effects of CFA in combination with various antibiotics against Klebsiella pneumoniae strains. The findings are summarized in Table I below.

Antibiotic Effect with CFA FICI Value Classification
CiprofloxacinAdditive0.6Additivity
CefepimeAdditive0.8Additivity
CeftazidimeIndifferent1.5Indifference
MeropenemSynergistic0.4Synergism
ImipenemSynergistic0.3Synergism

Case Studies

  • Study on Drug Combinations : In a controlled laboratory setting, CFA was tested alongside conventional antibiotics against resistant Klebsiella pneumoniae strains. The results showed that the combination therapy significantly reduced the required concentration of antibiotics needed for effective treatment, highlighting the potential for CFA as an adjunctive therapy in clinical settings .
  • Pharmacokinetic Profile : In silico analyses suggested that CFA possesses favorable pharmacokinetic properties for oral administration, indicating its potential for development into a therapeutic agent .

Q & A

Q. How can crystallographic data inform the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Fragment-based design : Overlay crystal structures of lead compounds with target proteins to identify underutilized binding pockets. Introduce substituents (e.g., sulfone groups) to occupy hydrophobic regions .
  • Free-energy perturbation : Calculate ΔΔG values for substituent modifications (e.g., fluoro to chloro) to prioritize synthetically feasible analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.